molecular formula C14H24IN B14282194 1-Methyl-4-octylpyridin-1-ium iodide CAS No. 136089-42-4

1-Methyl-4-octylpyridin-1-ium iodide

Cat. No.: B14282194
CAS No.: 136089-42-4
M. Wt: 333.25 g/mol
InChI Key: MDRZKVPQDXDGBD-UHFFFAOYSA-M
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Description

1-Methyl-4-octylpyridin-1-ium iodide is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a methyl group at the nitrogen atom and an octyl group at the fourth position of the pyridine ring, with iodide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-octylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-octylpyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The reaction proceeds as follows:

4-Octylpyridine+Methyl Iodide1-Methyl-4-octylpyridin-1-ium Iodide\text{4-Octylpyridine} + \text{Methyl Iodide} \rightarrow \text{this compound} 4-Octylpyridine+Methyl Iodide→1-Methyl-4-octylpyridin-1-ium Iodide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-octylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

    Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used in aqueous or alcoholic solutions.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction: The products depend on the specific redox reaction and conditions.

    Complexation: Metal complexes with varying stoichiometries and coordination geometries.

Scientific Research Applications

1-Methyl-4-octylpyridin-1-ium iodide has diverse applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst and in the synthesis of ionic liquids.

    Biology: The compound is studied for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Research is ongoing into its potential as an anticancer agent and its role in targeted therapy.

    Industry: It is used in the formulation of surfactants, lubricants, and as an additive in electrochemical applications.

Mechanism of Action

The mechanism of action of 1-Methyl-4-octylpyridin-1-ium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-phenylpyridin-1-ium iodide
  • 1-Methyl-4-ethylpyridin-1-ium iodide
  • 1-Methyl-4-butylpyridin-1-ium iodide

Uniqueness

1-Methyl-4-octylpyridin-1-ium iodide is unique due to its longer alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction. This makes it particularly useful in applications requiring strong surfactant properties and membrane disruption capabilities.

Properties

CAS No.

136089-42-4

Molecular Formula

C14H24IN

Molecular Weight

333.25 g/mol

IUPAC Name

1-methyl-4-octylpyridin-1-ium;iodide

InChI

InChI=1S/C14H24N.HI/c1-3-4-5-6-7-8-9-14-10-12-15(2)13-11-14;/h10-13H,3-9H2,1-2H3;1H/q+1;/p-1

InChI Key

MDRZKVPQDXDGBD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=[N+](C=C1)C.[I-]

Origin of Product

United States

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